Boiling Point Reduction vs. Non-Fluorinated Analog (1-(quinolin-8-yl)ethanone)
The incorporation of a trifluoromethyl group in 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one results in a significantly lower boiling point compared to its non-fluorinated counterpart, 1-(quinolin-8-yl)ethanone. This difference is critical for purification by distillation and for assessing thermal stability during synthetic transformations. The predicted boiling point of 2,2,2-trifluoro-1-(quinolin-8-yl)ethan-1-one is 294.3±35.0 °C , while the reported boiling point of 1-(quinolin-8-yl)ethanone is 315.207 °C at 760 mmHg [1].
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 294.3±35.0 °C (Predicted) |
| Comparator Or Baseline | 1-(quinolin-8-yl)ethanone (CAS 56234-20-9): 315.207 °C at 760 mmHg |
| Quantified Difference | ~20.9 °C lower |
| Conditions | Predicted data for target vs. reported data for comparator at atmospheric pressure |
Why This Matters
This ~21°C reduction in boiling point simplifies purification and alters volatility, directly impacting process development and safety assessments during scale-up.
- [1] ChemDict. CAS 56234-20-9: 1-(quinolin-8-yl)ethanone. ChemDict Chemical Dictionary. View Source
